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molecular formula C11H19N B8354867 2-Pentylcyclopentanecarbonitrile

2-Pentylcyclopentanecarbonitrile

Cat. No. B8354867
M. Wt: 165.27 g/mol
InChI Key: JRDVTVPGQVLLPB-UHFFFAOYSA-N
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Patent
US08003084B2

Procedure details

27.6 g of tosylmethyl isocyanide and 17 g of 2-pentylcyclopentanone were dissolved in 400 ml of 1,2-dimethoxyethane and 10 ml of ethanol. The solution was cooled to 0° C. with an ice-bath, and 29 g of tBuOK were added in 1 hour maintaining the temperature between 0 and 10° C. After completion of the reaction, the reaction mixture was poured into water and extracted with cyclohexane. The organic layer was washed 3 times with water until neutral pH. Purification by bulb-to-bulb distillation (130° C./0.06 mbar) gave 10.7 g of the pure 2-pentylcyclopentanecarbonitrile.
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
29 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S([CH2:11][N+:12]#[C-])(C1C=CC(C)=CC=1)(=O)=O.[CH2:14]([CH:19]1[CH2:23][CH2:22][CH2:21][C:20]1=O)[CH2:15][CH2:16][CH2:17][CH3:18].C(O[K])(C)(C)C.O>COCCOC.C(O)C>[CH2:14]([CH:19]1[CH2:23][CH2:22][CH2:21][CH:20]1[C:11]#[N:12])[CH2:15][CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
27.6 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)C[N+]#[C-]
Name
Quantity
17 g
Type
reactant
Smiles
C(CCCC)C1C(CCC1)=O
Name
Quantity
400 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
29 g
Type
reactant
Smiles
C(C)(C)(C)O[K]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 0 and 10° C
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with cyclohexane
WASH
Type
WASH
Details
The organic layer was washed 3 times with water until neutral pH
CUSTOM
Type
CUSTOM
Details
Purification
DISTILLATION
Type
DISTILLATION
Details
by bulb-to-bulb distillation (130° C./0.06 mbar)

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)C1C(CCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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